molecular formula C10H14O B083785 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- CAS No. 14116-78-0

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-

Cat. No. B083785
CAS RN: 14116-78-0
M. Wt: 150.22 g/mol
InChI Key: LFDGSLNQYSSFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, also known as tetralin, is a cyclic hydrocarbon with a chemical formula C10H12. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, a starting material for the synthesis of various chemicals, and as a fuel additive. Tetralin has been the subject of scientific research due to its unique chemical and physical properties, which make it useful in a variety of applications.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- is not well understood. It is believed to act as a solvent and a reducing agent in chemical reactions. It may also have an effect on cell membranes and ion channels, although more research is needed to confirm this.
Biochemical and Physiological Effects:
Tetralin has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in animal studies. It has also been shown to have an effect on the central nervous system, including sedative and anxiolytic effects. Tetralin has been shown to have a low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Tetralin has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available solvent. It has a low toxicity and is considered safe for use in laboratory experiments. However, 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- has limitations in its use. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not miscible with water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-. One area of research is the synthesis of new chemicals using 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- as a starting material. Another area of research is the development of new applications for 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, such as in the synthesis of new materials or in the development of new pharmaceuticals. Finally, more research is needed to understand the mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- and its effects on the central nervous system.

Synthesis Methods

Tetralin can be synthesized by the hydrogenation of naphthalene using a catalyst such as nickel or palladium. The reaction is carried out at high temperature and pressure, and the resulting product is purified by distillation. Other methods of synthesis include the reduction of naphthalene using sodium or lithium in the presence of an alcohol or ether.

Scientific Research Applications

Tetralin has been used in a variety of scientific research applications due to its unique chemical properties. It is used as a solvent for the extraction of natural products, such as essential oils and plant extracts. It is also used as a starting material for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Tetralin has been used in the synthesis of anti-tumor agents, anti-inflammatory agents, and anti-viral agents.

properties

CAS RN

14116-78-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,8-9H,3-7H2

InChI Key

LFDGSLNQYSSFGI-UHFFFAOYSA-N

SMILES

C1CC2CC=CCC2C(=O)C1

Canonical SMILES

C1CC2CC=CCC2C(=O)C1

synonyms

1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-

Origin of Product

United States

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